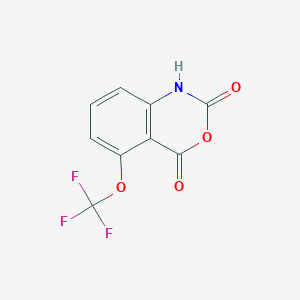
6-(Trifluoromethoxy)isatoic anhydride
Übersicht
Beschreibung
6-(Trifluoromethoxy)isatoic anhydride is a chemical compound known for its unique trifluoromethoxy group attached to the isatoic anhydride structure
Vorbereitungsmethoden
The synthesis of 6-(Trifluoromethoxy)isatoic anhydride typically involves the cyclization of anthranilic acids. One common method uses phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . due to the high toxicity of phosgene and its analogs, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide using palladium(II) catalysts . Industrial production methods often rely on these safer and more efficient catalytic processes.
Analyse Chemischer Reaktionen
6-(Trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as quinazolines and quinolinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethoxy group can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)isatoic anhydride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)isatoic anhydride involves its ability to interact with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethoxy)isatoic anhydride can be compared with other isatoic anhydride derivatives and trifluoromethoxy-containing compounds:
Isatoic Anhydride Derivatives: These include compounds like quinazolines and quinolinones, which share similar synthetic routes and applications.
Trifluoromethoxy-Containing Compounds: Compounds such as trifluoromethoxybenzene and trifluoromethoxyaniline also exhibit unique properties due to the trifluoromethoxy group. The uniqueness of this compound lies in its combination of the isatoic anhydride core with the trifluoromethoxy group, providing a versatile platform for the synthesis of diverse and bioactive molecules.
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)7(14)16-8(15)13-4/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULSPXFEMNUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















